4-benzyl-N-(4-fluorophenyl)piperidine-1-carbothioamide
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Overview
Description
4-benzyl-N-(4-fluorophenyl)piperidine-1-carbothioamide is a synthetic organic compound belonging to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group attached to the piperidine ring and a fluorophenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(4-fluorophenyl)piperidine-1-carbothioamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the catalytic hydrogenation of pyridine derivatives.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-(4-fluorophenyl)piperidine-1-carbothioamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-benzyl-N-(4-fluorophenyl)piperidine-1-carbothioamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-benzyl-N-(4-fluorophenyl)piperidine-1-carbothioamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system . By inhibiting this enzyme, the compound can increase the levels of acetylcholine, potentially improving cognitive function and alleviating symptoms of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
4-benzylpiperidine: A structurally similar compound with a benzyl group attached to the piperidine ring.
4-(4-fluorobenzyl)piperidine: Another similar compound with a fluorobenzyl group attached to the piperidine ring.
Uniqueness
4-benzyl-N-(4-fluorophenyl)piperidine-1-carbothioamide is unique due to the presence of both the benzyl and fluorophenyl groups, which confer distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase and potential therapeutic applications in neurodegenerative diseases set it apart from other similar compounds .
Properties
IUPAC Name |
4-benzyl-N-(4-fluorophenyl)piperidine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2S/c20-17-6-8-18(9-7-17)21-19(23)22-12-10-16(11-13-22)14-15-4-2-1-3-5-15/h1-9,16H,10-14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRZFBMAWIKHON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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